N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide is a compound that belongs to the class of furan derivatives These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve good yields .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, with the use of large-scale microwave reactors to ensure efficient and high-yield synthesis. The crude products are purified by crystallization or flash chromatography to obtain the final compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic reagents like bromine for halogenation .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and halogenated furan derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, targeting specific molecular pathways involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Industrial Chemistry: It is used as a building block for the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . The compound’s furan ring structure allows it to interact with various biomolecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide include:
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its neurochemical properties and potential as a monoamine oxidase inhibitor.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Studied for its metal chelation properties and biological activities.
Uniqueness
This compound is unique due to its specific combination of a furan ring and an oxane-4-carboxamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(18-13-15-7-4-10-21-15)17(8-11-20-12-9-17)14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPDBFSVEQVRGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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